4-(methoxycarbonyl)benzyl 4-fluorobenzoate
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Overview
Description
4-(Methoxycarbonyl)benzyl 4-fluorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the class of esters and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)benzyl 4-fluorobenzoate is not well understood. However, it is believed that the compound may inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. It may also inhibit the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Methoxycarbonyl)benzyl 4-fluorobenzoate in lab experiments is its high yield of synthesis. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions related to 4-(Methoxycarbonyl)benzyl 4-fluorobenzoate. One of the potential directions is the development of more efficient and cost-effective synthesis methods. Another potential direction is the investigation of the compound's potential applications in the field of drug discovery. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
Various methods have been used for the synthesis of 4-(Methoxycarbonyl)benzyl 4-fluorobenzoate. One of the most common methods involves the reaction of 4-fluorobenzoic acid with 4-(Methoxycarbonyl)benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of this compound with high yield.
Scientific Research Applications
4-(Methoxycarbonyl)benzyl 4-fluorobenzoate has several potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds such as benzyl ethers, amides, and esters. It has also been used as a building block for the synthesis of more complex molecules. In addition, this compound has been studied for its potential anticancer and antifungal activities.
properties
IUPAC Name |
methyl 4-[(4-fluorobenzoyl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-20-15(18)12-4-2-11(3-5-12)10-21-16(19)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQBZJFMHIKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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